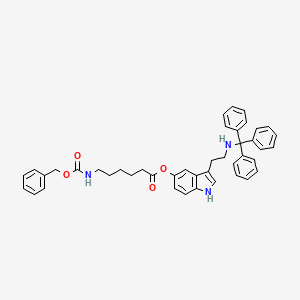

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate

Description

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate (CAS: 54430-85-2) is a structurally complex indole derivative featuring a trityl-protected amine on the ethyl side chain and a benzyloxycarbonyl (Z)-protected aminohexanoate ester at the indole’s 5-position . Its molecular weight is 665.84 g/mol, and it is primarily utilized as an intermediate in peptide synthesis or medicinal chemistry due to its orthogonal protecting groups (trityl and Z), which enable selective deprotection under specific conditions .

Properties

Molecular Formula |

C43H43N3O4 |

|---|---|

Molecular Weight |

665.8 g/mol |

IUPAC Name |

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 6-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C43H43N3O4/c47-41(24-14-5-15-28-44-42(48)49-32-33-16-6-1-7-17-33)50-38-25-26-40-39(30-38)34(31-45-40)27-29-46-43(35-18-8-2-9-19-35,36-20-10-3-11-21-36)37-22-12-4-13-23-37/h1-4,6-13,16-23,25-26,30-31,45-46H,5,14-15,24,27-29,32H2,(H,44,48) |

InChI Key |

ODUMKZCGLZKICP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Tritylamine Group: The tritylamine group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an amine group on the indole derivative.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced via a carbamate formation reaction, where benzyl chloroformate reacts with an amine group on the hexanoate chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The tritylamine group can be reduced using hydrogenation or metal hydrides.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced tritylamine derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The tritylamine group can enhance the compound’s binding affinity and specificity, while the benzyloxycarbonyl group can protect the molecule from metabolic degradation.

Comparison with Similar Compounds

Chain Length Variation: Propanoate vs. Hexanoate

A closely related analog, 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 3-(((benzyloxy)carbonyl)amino)propanoate (CAS: 61454-37-3), replaces the hexanoate chain with a shorter propanoate moiety. This reduces its molecular weight to 623.76 g/mol .

| Compound Name | CAS No. | Chain Length | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate | 54430-85-2 | C6 (hexanoate) | 665.84 | Trityl, Z, ester |

| 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 3-(((benzyloxy)carbonyl)amino)propanoate | 61454-37-3 | C3 (propanoate) | 623.76 | Trityl, Z, ester |

Protecting Group Variations

- Trityl vs. Z vs. Boc: N-Trityl-β-alaninate derivative (CAS: 292841-48-6) replaces the Z group with a trityl-protected β-alanine, highlighting the impact of bulkier trityl groups on steric hindrance and acid sensitivity . Boc-Lys-OSu (Boc: tert-butoxycarbonyl) incorporates both Boc and Z groups on a lysine-like hexanoate chain, enabling orthogonal deprotection strategies (Boc is acid-labile, Z is hydrogenolysis-sensitive) .

Peptide vs. Non-Peptide Derivatives

- Methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-6-oxo-6-(tritylamino)hexanoate (Compound 40, ) introduces a peptide bond, enhancing hydrogen-bonding capacity and rigidity compared to the ester-linked target compound. This structural difference may influence biological activity and metabolic stability .

Substituent Effects on the Indole Ring

- Ethyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1-tosyl-1H-indol-3-yl)-3-hydroxypropanoate () includes bromo and tosyl groups on the indole, increasing electrophilicity and reactivity. In contrast, the target compound lacks such substituents, resulting in lower polarity .

Aminoethyl Side Chain Modifications

- (S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol () substitutes the tritylaminoethyl group with a dimethylaminoethyl chain.

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protection/deprotection sequences, as seen in similar indole derivatives (e.g., CuCl₂·2H₂O-catalyzed reactions in ) .

- Stability: The Z group’s stability under hydrogenolysis contrasts with the trityl group’s acid sensitivity, making the target compound suitable for sequential deprotection in solid-phase peptide synthesis .

Biological Activity

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate, with the CAS number 54430-85-2, is a complex organic compound that exhibits significant biological activity. This compound belongs to the indole class of compounds, which are known for their diverse pharmacological properties. The following sections will explore its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₄₃H₄₃N₃O, with a molecular weight of approximately 665.819 g/mol. Its structure includes an indole ring, a tritylaminoethyl group, and a benzyloxycarbonylamino hexanoate moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₄₃N₃O |

| Molecular Weight | 665.819 g/mol |

| CAS Number | 54430-85-2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. Key steps include the introduction of the tritylamino group and the formation of the benzyloxycarbonylamino hexanoate linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The indole structure allows for π-stacking interactions with aromatic amino acids in proteins, while the tritylaminoethyl group enhances binding affinity to specific targets.

In Vitro Studies

Research has shown that this compound exhibits notable effects on cell viability and proliferation in various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

| Cell Line | IC50 Value (µM) | Effect on Viability (%) |

|---|---|---|

| MCF-7 | 15 | 40 |

| PC-3 | 10 | 35 |

In Vivo Studies

Preliminary animal studies indicated that administration of this compound led to significant tumor regression in xenograft models, suggesting its potential as an anticancer agent.

Case Studies

- Breast Cancer Model : A study involving mice implanted with MCF-7 cells showed that treatment with the compound at a dosage of 20 mg/kg resulted in a significant decrease in tumor size after four weeks compared to control groups.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds to the active site of certain kinases involved in cancer progression, inhibiting their activity and leading to reduced phosphorylation of downstream targets.

Therapeutic Applications

Given its promising biological activity, this compound is being investigated for:

- Anticancer Therapy : Targeting various types of tumors through modulation of key signaling pathways.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.